In-Depth Technical Guide: 2-Amino-1H-imidazole-4,5-dicarbonitrile
In-Depth Technical Guide: 2-Amino-1H-imidazole-4,5-dicarbonitrile
CAS Number: 40953-34-2 Molecular Formula: C₅H₃N₅ Molecular Weight: 133.11 g/mol
This technical guide provides a comprehensive overview of 2-Amino-1H-imidazole-4,5-dicarbonitrile, a heterocyclic organic compound with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological activities.
Chemical and Physical Properties
2-Amino-1H-imidazole-4,5-dicarbonitrile is a solid at room temperature, with a melting point of approximately 270 °C (with decomposition).[1][2] It is characterized by an imidazole ring substituted with an amino group at the 2-position and two cyano groups at the 4 and 5-positions. These functional groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃N₅ | [4] |
| Molecular Weight | 133.11 g/mol | [4] |
| CAS Number | 40953-34-2 | [5] |
| Appearance | Solid | [1] |
| Melting Point | 270 °C (decomposes) | [1][2] |
| Synonyms | 2-Amino-4,5-dicyanoimidazole, 2-Amino-4,5-imidazoledicarbonitrile | [3] |
Synthesis
A common method for the synthesis of 2-Amino-1H-imidazole-4,5-dicarbonitrile involves the reaction of diaminomaleonitrile (DAMN) with cyanogen chloride.
Experimental Protocol: Synthesis from Diaminomaleonitrile
Materials:
-
Diaminomaleonitrile (DAMN)
-
Cyanogen chloride
-
Tetrahydrofuran (THF)
-
Sodium acetate solution
-
Sodium bicarbonate solution
-
Charcoal
Procedure:
-
Dissolve cyanogen chloride (14.9 g) in tetrahydrofuran (200 ml).
-
To this solution, add diaminomaleonitrile (26.2 g) in portions.
-
Allow the reaction mixture to warm to room temperature.
-
Heat the mixture under reflux for 1 hour.
-
A brown solid will form. Collect this solid by filtration.
-
Wash the collected solid with a sodium acetate solution.
-
Dissolve the washed solid in a sodium bicarbonate solution.
-
Treat the solution with charcoal to decolorize it.
-
Filter the solution to remove the charcoal.
-
Acidify the filtrate to precipitate the final product, 2-amino-4,5-dicyanoimidazole.
-
The product can be further purified by recrystallization.
Biological Activity and Potential Applications
The nitrile groups within the molecule are known to participate in various biological interactions, potentially contributing to its antimicrobial effects.[1][12][13] The mechanism of action for related 2-aminoimidazole compounds is thought to involve the disruption of bacterial cell membranes and, in some cases, acting as adjuvants to enhance the efficacy of existing antibiotics.[9][10] For instance, some 2-aminoimidazoles have been shown to potentiate the activity of macrolide antibiotics against Gram-negative bacteria by altering the outer membrane.[10]
Potential Antimicrobial Mechanism of Action
The antimicrobial activity of 2-aminoimidazole derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. A plausible mechanism involves the disruption of the bacterial cell envelope and the inhibition of key metabolic pathways.
Caption: Postulated mechanism of antimicrobial action.
Experimental Protocols for Antimicrobial Screening
The following are detailed methodologies for assessing the antimicrobial and antifungal activity of 2-Amino-1H-imidazole-4,5-dicarbonitrile.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
Materials:
-
2-Amino-1H-imidazole-4,5-dicarbonitrile
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (bacterial or fungal strains)
-
Positive control (a known effective antibiotic or antifungal)
-
Negative control (broth with no compound or inoculum)
-
Solvent for the compound (e.g., Dimethyl sulfoxide - DMSO)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve a known weight of 2-Amino-1H-imidazole-4,5-dicarbonitrile in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solution with the sterile broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound.
-
Controls: Include wells with only broth and inoculum (positive growth control), wells with broth and the highest concentration of the solvent (to check for solvent toxicity), and wells with only uninoculated broth (negative control). Also, include a known antibiotic/antifungal as a positive control for the assay.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Caption: Workflow for Broth Microdilution Assay.
Agar Diffusion Assay (Disk Diffusion)
This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
2-Amino-1H-imidazole-4,5-dicarbonitrile
-
Sterile filter paper disks
-
Agar plates with a suitable medium (e.g., Mueller-Hinton Agar)
-
Microbial cultures
-
Sterile swabs
-
Positive control (disks with a known antibiotic)
-
Negative control (disks with solvent only)
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension as described for the broth microdilution assay.
-
Plate Inoculation: Using a sterile swab, uniformly streak the entire surface of the agar plate with the microbial suspension to create a lawn.
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the 2-Amino-1H-imidazole-4,5-dicarbonitrile solution.
-
Disk Placement: Aseptically place the impregnated disks onto the surface of the inoculated agar plates. Ensure firm contact with the agar.
-
Controls: Place positive and negative control disks on the same plate.
-
Incubation: Incubate the plates under the same conditions as the broth microdilution assay.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.
Spectroscopic Data
While specific, high-resolution spectra for 2-Amino-1H-imidazole-4,5-dicarbonitrile are not widely published, the expected characteristic spectroscopic features can be inferred from its structure and data from related compounds.
Infrared (IR) Spectroscopy:
-
N-H stretch: Bands corresponding to the amino group (N-H) stretching vibrations are expected in the region of 3300-3500 cm⁻¹.[15]
-
C≡N stretch: A strong, sharp absorption band characteristic of the nitrile group (C≡N) is expected around 2220-2260 cm⁻¹.[2]
-
C=N and C=C stretch: Absorptions for the imidazole ring C=N and C=C stretching vibrations are expected in the 1500-1650 cm⁻¹ region.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show signals for the protons of the amino group and the N-H proton of the imidazole ring. The chemical shifts would be dependent on the solvent used. For related aminoimidazoles, the primary amine protons have been observed in the region of 5.6-6.6 ppm, and the imidazole ring proton as a sharp singlet between 7.1-7.4 ppm.[3]
-
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the imidazole ring and the two nitrile carbons. The chemical shifts of the nitrile carbons are typically found in the region of 115-125 ppm.[17][18]
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (133.11 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as HCN or NH₃.[19][20][21]
Conclusion
2-Amino-1H-imidazole-4,5-dicarbonitrile is a promising heterocyclic compound with a versatile chemical structure that makes it a valuable building block in medicinal chemistry and materials science. While further research is needed to fully elucidate its biological activities and mechanism of action, the existing data on related 2-aminoimidazole derivatives suggest its significant potential as a lead compound for the development of novel antimicrobial and antifungal agents. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its biological properties.
References
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- 13. researchgate.net [researchgate.net]
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- 20. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
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